molecular formula C16H23N B2585748 N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287289-17-0

N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine

Cat. No. B2585748
CAS RN: 2287289-17-0
M. Wt: 229.367
InChI Key: YZKFCHDPKWFPSF-UHFFFAOYSA-N
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Description

N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as IBP or Indanylamphetamine, is a novel psychoactive substance that has gained significant attention in the scientific community due to its potential therapeutic applications. IBP is a member of the amphetamine class of compounds and is structurally related to other psychoactive substances such as MDMA and methamphetamine.

Mechanism of Action

The mechanism of action of N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is similar to other amphetamine class compounds. N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine acts as a potent serotonin-norepinephrine-dopamine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels results in an increase in mood, energy, and focus. Additionally, N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have anxiolytic and anti-inflammatory properties, which further modulate its mechanism of action.
Biochemical and Physiological Effects:
N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has several biochemical and physiological effects on the body. The compound acts as a potent serotonin-norepinephrine-dopamine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels results in an increase in mood, energy, and focus. Additionally, N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have anxiolytic and anti-inflammatory properties, which further modulate its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is its potential therapeutic applications. The compound has been shown to have potent antidepressant, anxiolytic, and anti-inflammatory properties, which make it a promising candidate for the treatment of several disorders. Additionally, N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is relatively easy to synthesize, and the compound can be produced in high yields. However, one of the main limitations of N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is its potential for abuse. The compound is a member of the amphetamine class of compounds and has the potential for addiction and abuse.

Future Directions

There are several future directions for N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. One of the most promising directions is in the development of novel antidepressant medications. N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to be a potent serotonin-norepinephrine-dopamine reuptake inhibitor, which makes it a promising candidate for the treatment of depression. Additionally, N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have anxiolytic and anti-inflammatory properties, which further increase its potential therapeutic applications. Another future direction for N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is in the development of novel anti-inflammatory medications. N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have potent anti-inflammatory properties, which make it a promising candidate for the treatment of several inflammatory disorders. Overall, N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a promising compound with several potential therapeutic applications, and further research is needed to fully explore its therapeutic potential.

Synthesis Methods

The synthesis of N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves the reaction of 3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentan-1-ol with N-methyl-N-(tert-butoxycarbonyl)amine in the presence of trifluoroacetic acid. The resulting product is then deprotected using hydrogen chloride gas to yield N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. The synthesis method for N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is relatively simple, and the compound can be produced in high yields.

Scientific Research Applications

N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been the subject of several scientific studies, and its potential therapeutic applications have been explored extensively. One of the most promising applications of N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is in the treatment of depression. Studies have shown that N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine acts as a potent serotonin-norepinephrine-dopamine reuptake inhibitor, which makes it a promising candidate for the treatment of depression. Additionally, N-Methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have anxiolytic and anti-inflammatory properties, which further increases its potential therapeutic applications.

properties

IUPAC Name

N-methyl-1-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N/c1-12(2)13-4-6-14(7-5-13)16-8-15(9-16,10-16)11-17-3/h4-7,12,17H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKFCHDPKWFPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C23CC(C2)(C3)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl({3-[4-(propan-2-yl)phenyl]bicyclo[1.1.1]pentan-1-yl}methyl)amine

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